Cas no 1805397-21-0 (4,5-Diiodopyridin-2-amine)

4,5-Diiodopyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4,5-Diiodopyridin-2-amine
- 2-Amino-4,5-diiodopyridine
- FCH2496325
- AX8260206
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- Inchi: 1S/C5H4I2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
- InChI Key: RZBNZAJXIWRJTR-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C=1)N)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99
- Topological Polar Surface Area: 38.9
4,5-Diiodopyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM277219-1g |
4,5-Diiodopyridin-2-amine |
1805397-21-0 | 95% | 1g |
$460 | 2022-06-12 | |
Alichem | A029015111-250mg |
2-Amino-4,5-diiodopyridine |
1805397-21-0 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Chemenu | CM277219-1g |
4,5-Diiodopyridin-2-amine |
1805397-21-0 | 95% | 1g |
$489 | 2021-08-18 | |
Alichem | A029015111-1g |
2-Amino-4,5-diiodopyridine |
1805397-21-0 | 95% | 1g |
$3,155.55 | 2022-04-01 |
4,5-Diiodopyridin-2-amine Related Literature
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 4,5-Diiodopyridin-2-amine
Research Brief on 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0): Recent Advances and Applications in Chemical Biology and Medicine
4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and nucleic acid interactions. Recent studies have highlighted its potential in drug discovery, especially in the development of novel therapeutics for cancer and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4,5-Diiodopyridin-2-amine as a building block for the synthesis of selective kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in tumor growth, with IC50 values in the nanomolar range. The study also emphasized the compound's favorable pharmacokinetic properties, making it a promising candidate for further preclinical development.
In addition to its role in kinase inhibition, 4,5-Diiodopyridin-2-amine has been investigated for its utility in nucleic acid labeling and modification. A recent Nature Communications article (2024) detailed its application in the site-specific iodination of RNA, enabling precise tracking and manipulation of RNA molecules in cellular contexts. This advancement opens new avenues for studying RNA-protein interactions and developing RNA-based therapeutics.
From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 4,5-Diiodopyridin-2-amine have been reported. A 2023 Organic Letters publication described a one-pot, catalyst-free iodination protocol that significantly improves yield and reduces purification steps compared to traditional methods. This innovation is expected to facilitate broader adoption of the compound in high-throughput screening and combinatorial chemistry.
Ongoing research continues to uncover new dimensions of 4,5-Diiodopyridin-2-amine's biological activity. Preliminary data from a 2024 conference presentation suggest potential applications in antimicrobial drug development, with the compound showing activity against drug-resistant bacterial strains. However, these findings await peer-reviewed publication and further validation.
In conclusion, 4,5-Diiodopyridin-2-amine (1805397-21-0) represents a multifaceted tool in modern chemical biology and medicinal chemistry research. Its applications span from drug discovery to molecular biology techniques, with recent advances highlighting both its synthetic versatility and biological relevance. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and research tools.
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